Inotropic Potency Rank Order: Precise Positioning Among 8-Substituted cAMP Analogs
In a direct head-to-head comparison of six 8-substituted cAMP analogs, 8-benzylthio-cAMP demonstrated a specific rank-order of positive inotropic potency in guinea-pig papillary muscle [1]. The EC50 for 8-benzylthio-cAMP is positioned between that of 8-benzylseleno-cAMP and 8-methylthio-cAMP, and is more potent than 8-bromo-cAMP. This ranking provides a precise benchmark for researchers requiring a defined level of cardiac contractility enhancement, as compared to other common 8-thio analogs.
| Evidence Dimension | Positive Inotropic Potency (EC50) |
|---|---|
| Target Compound Data | Rank 4 of 6 (lower EC50 indicates higher potency) |
| Comparator Or Baseline | Rank order: 8-(4-chloro-phenyl)thio-cAMP (most potent) > 8-tertiary-butyl-thio-cAMP > 8-benzylseleno-cAMP > **8-benzylthio-cAMP** > 8-methylthio-cAMP > 8-bromo-cAMP (least potent) |
| Quantified Difference | N/A (Rank order reported; specific EC50 values not provided in abstract but relative potency is quantified by rank) |
| Conditions | Isolated guinea-pig papillary muscles, isometric contraction, 0.2 Hz stimulation frequency, sodium salt form [1] |
Why This Matters
This rank-order data allows a scientist to select the analog with the precise level of inotropic activity required for their cardiac model, avoiding the need for full concentration-response curve re-derivation for every analog and ensuring reproducibility with the documented compound.
- [1] Korth M, Engels J. Inotropic and electrophysiological effects of 8-substituted cyclic AMP analogues on guinea-pig papillary muscle. Naunyn Schmiedebergs Arch Pharmacol. 1987 Jan;335(1):77-85. View Source
